1-Ethoxy-4-(methoxymethyl)naphthalene
Description
1-Ethoxy-4-(methoxymethyl)naphthalene (CAS 123674-50-0) is a naphthalene derivative with the molecular formula C₁₃H₁₄O₂ and a molecular weight of 202.25 g/mol. Its structure consists of a naphthalene backbone substituted with an ethoxy group (-OCH₂CH₃) at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position .
Properties
CAS No. |
123674-50-0 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.28 |
IUPAC Name |
1-ethoxy-4-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C14H16O2/c1-3-16-14-9-8-11(10-15-2)12-6-4-5-7-13(12)14/h4-9H,3,10H2,1-2H3 |
InChI Key |
MRMYEQAVJIHNOF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)COC |
Synonyms |
Naphthalene, 1-ethoxy-4-(methoxymethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-Ethoxy-4-(methoxymethyl)naphthalene with structurally related naphthalene derivatives:
Key Differences and Implications
- Substituent Effects: The methoxymethyl group in this compound introduces steric bulk compared to simpler substituents like methoxy or ethoxy. This may reduce crystallization tendencies and enhance solubility in nonpolar solvents . Electron-donating vs. Electron-withdrawing Groups: Unlike the nitro group in 1-Methoxy-4-nitronaphthalene (electron-withdrawing), the ethoxy and methoxymethyl groups are electron-donating, directing electrophilic substitution to specific positions on the naphthalene ring .
- Reactivity and Synthetic Utility: The presence of two ether groups in this compound may stabilize carbocation intermediates in acid-catalyzed reactions, contrasting with brominated analogs (e.g., 1-Bromo-4-(methoxymethoxy)naphthalene), which are more reactive in nucleophilic substitutions .
- Physical Properties: While 1-Ethoxynaphthalene has a boiling point of 280.5°C, the methoxymethyl substituent in the target compound likely raises its boiling point further due to increased molecular weight and intermolecular interactions.
Toxicological and Environmental Considerations
- Toxicity: Limited data exist for this compound, but methylnaphthalenes (e.g., 1-methylnaphthalene) are known to cause respiratory and hepatic effects in animal studies .
- Environmental Fate : Ether-containing naphthalenes are generally less volatile than their hydrocarbon counterparts but may persist in soils due to moderate hydrophobicity (logP ~2.8 predicted) .
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